molecular formula C17H23NO3 B5234849 N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide

N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No. B5234849
M. Wt: 289.4 g/mol
InChI Key: FBODYQGXHMEKEH-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide, also known as AM1241, is a synthetic cannabinoid compound that has gained attention in scientific research due to its potential therapeutic effects.

Mechanism of Action

N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide exerts its effects through the activation of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been found to play a role in the regulation of inflammation and pain. Activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines, resulting in a reduction of inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, this compound has been found to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. This compound has also been found to reduce oxidative stress and inhibit apoptosis, suggesting potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide in lab experiments is its selectivity for CB2 receptors, which allows for more precise targeting of the immune system. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide. One direction is to investigate its potential therapeutic effects in other diseases, such as multiple sclerosis, rheumatoid arthritis, and cancer. Another direction is to explore its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a synthetic cannabinoid compound that has shown potential therapeutic effects in various diseases. Its selectivity for CB2 receptors and anti-inflammatory properties make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide involves the reaction of 3,6,7-trimethyl-1,2-benzofuran with 2-bromo-2-methylpropylamine, followed by the addition of methoxyacetyl chloride. The resulting product is then treated with ammonia to yield this compound. This synthesis method has been reported in several scientific journals and has been found to be reliable and efficient.

Scientific Research Applications

N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. In animal studies, this compound has been found to reduce pain and inflammation in models of neuropathic pain, inflammatory pain, and osteoarthritis. It has also been shown to protect against brain damage in models of stroke and traumatic brain injury.

properties

IUPAC Name

N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-10-7-8-13-12(3)15(21-14(13)11(10)2)16(19)18-9-17(4,5)20-6/h7-8H,9H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBODYQGXHMEKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC(C)(C)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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